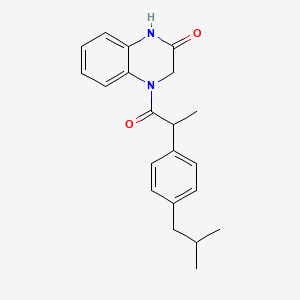

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

描述

属性

IUPAC Name |

4-[2-[4-(2-methylpropyl)phenyl]propanoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)12-16-8-10-17(11-9-16)15(3)21(25)23-13-20(24)22-18-6-4-5-7-19(18)23/h4-11,14-15H,12-13H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYLRNLUDXOTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoxaline coreThe reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Continuous photochemistry, for example, can be employed to perform key steps in the synthesis, such as the photo-Favorskii rearrangement, which has been used in the synthesis of related compounds like ibuprofen .

化学反应分析

Types of Reactions

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives with additional carbonyl groups, while reduction can produce fully saturated compounds .

科学研究应用

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of quinoxaline derivatives. For instance, compounds structurally similar to 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one have shown significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies indicate that such derivatives may act on the GABA_A receptor, enhancing its activity and providing protection against seizures .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrate that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent antiproliferative effects. Notably, modifications to the quinoxaline structure have been linked to enhanced cytotoxicity against these cancer cell lines .

Antimicrobial Activity

Preliminary evaluations suggest that compounds derived from quinoxaline frameworks possess antimicrobial properties. Research indicates that these derivatives can inhibit the growth of various bacterial strains, although further investigations are needed to fully characterize their spectrum of activity and mechanism of action.

Case Study 1: Anticonvulsant Evaluation

In a study evaluating a series of quinoxaline derivatives, one compound demonstrated an ED50 value significantly lower than that of standard anticonvulsants like valproate, suggesting superior efficacy in seizure protection. The study employed both MES and PTZ models to validate these findings, confirming the compound's potential as a new therapeutic agent for epilepsy .

Case Study 2: Anticancer Screening

Another research effort focused on synthesizing a library of quinoxaline derivatives, including this compound. The screening revealed several compounds with promising anticancer activity against HCT-116 and MCF-7 cell lines, with IC50 values indicating effective cytotoxicity. This highlights the potential for developing new anticancer drugs based on this structural motif .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The isobutylphenyl group is known to inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The quinoxaline core may also interact with various biological targets, contributing to its overall activity .

相似化合物的比较

Antitumor Activity

- Compound 6a (): Exhibits potent antiproliferative activity (GI₅₀: 0.53–2.01 nM) by inducing G2/M phase arrest, akin to combretastatin A-4 (CA-4). The lactam C-ring (3,4-dihydropyrazin-2(1H)-one) enhances potency compared to piperidine-based analogues .

- The isobutylphenyl group may improve pharmacokinetic properties over chloroquinazoline derivatives .

Soluble Guanylate Cyclase (sGC) Activation

- Mono-/Di-carboxylic Derivatives (): Dicarboxylic derivatives show superior sGC activation via hydrogen bonding with the Y-S-R motif and hydrophobic pocket interactions. These compounds lack activity in cell-based assays due to poor membrane permeability, highlighting a key limitation .

- Target Compound : The absence of carboxylic groups likely precludes sGC activation, emphasizing the critical role of these substituents for this mechanism .

Protein-Ligand Interactions (BRD4 Inhibition)

- 4-[(2E)-3-(4-Methoxyphenyl)-2-phenylpropenoyl] Derivative (): Binds BRD4(1) with an IC₅₀ of ~100 nM. The α,β-unsaturated ketone moiety facilitates covalent interactions with lysine residues .

- Target Compound: The propanoyl group may lack the electrophilic reactivity required for BRD4 inhibition, underscoring the importance of conjugated systems in this context .

Physicochemical Properties

- 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one (): LogP = 2.1 (calculated), molecular weight = 238.3 g/mol.

生物活性

The compound 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of quinoxalin-2(1H)-one derivatives with isobutylphenylpropanoic acid in the presence of appropriate catalysts. The general synthetic pathway includes:

- Preparation of starting materials : Quinoxalin-2(1H)-one is reacted with alkyl halides in a basic medium.

- Formation of the target compound : The reaction proceeds under reflux conditions, followed by purification through column chromatography.

The biological activity of this compound has been investigated in various contexts:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Research has shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it effectively reduced DPPH radicals with an IC50 value comparable to established antioxidants.

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group exhibited significantly lower levels of pro-inflammatory cytokines compared to controls, indicating its potential as a therapeutic agent in inflammatory conditions.

Case Study 3: Anticancer Mechanism

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis demonstrated increased annexin V binding in treated cells, confirming its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Condensation of ethyl glyoxalate (50% w/w in toluene) with substituted phenylenediamine derivatives in ethanol at 45°C, achieving ~85% yield .

- Step 2 : Acylation using 4-isobutylphenylpropanoyl chloride under NaH/DMF conditions at room temperature (yields: 48–64%) .

- Optimization : Use sodium cyanoborohydride (NaCNBH3) in methanol with acetic acid to stabilize intermediates, improving yields to >95% .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl glyoxalate, EtOH, 45°C | 85 | |

| 2 | NaH/DMF, rt | 48–64 | |

| 3 | NaCNBH3/CH3OH/AcOH | 98 |

Q. How can the compound’s structural identity be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Resolve the dihydroquinoxalinone core and isobutylphenylpropanoyl substituents. Mean (C–C) bond length: 0.002 Å; R factor: 0.044 (high precision) .

- NMR : Analyze and signals for the quinoxalinone ring (δ 6.8–7.2 ppm) and isobutyl group (δ 1.1–1.3 ppm) .

- HRMS : Confirm molecular formula (e.g., CHNO) with <2 ppm error .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodology :

- Antimicrobial : Broth microdilution assay (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases, leveraging the propanoyl group’s electrophilicity .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be identified and quantified in this compound?

- Methodology :

- HPLC-UV : Use a C18 column with mobile phase methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min .

- Impurity profiling : Compare retention times with known standards (e.g., 1-hydroxyibuprofen, 53949-53-4) .

- Data Table :

| Impurity | CAS | Retention Time (min) | Reference |

|---|---|---|---|

| 1-Hydroxyibuprofen | 53949-53-4 | 12.3 | |

| 4-Ethylphenylpropanoic acid | 3585-52-2 | 15.8 |

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in cytotoxicity IC values may arise from assay conditions (e.g., serum concentration, incubation time).

- Methodology :

- Dose-response normalization : Use internal controls (e.g., doxorubicin) and standardized protocols .

- Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers .

Q. How can its environmental fate and ecotoxicological risks be assessed?

- Methodology :

- Partitioning studies : Measure log (octanol-water) to predict bioaccumulation .

- Microcosm assays : Simulate biodegradation in soil/water systems under varying pH/temperature .

Q. What computational approaches predict its interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to map binding affinities .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。